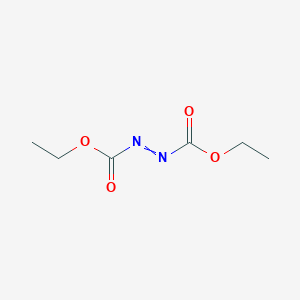

Diethyl azodicarboxylate

Description

Historical Context and Pioneering Contributions to its Chemical Utility

The journey of diethyl azodicarboxylate from a laboratory curiosity to an indispensable synthetic tool is marked by the significant contributions of several pioneering chemists. Their work laid the groundwork for its widespread application in modern organic synthesis.

Norman Rabjohn's Foundational Synthesis of this compound

The practical synthesis of this compound was significantly advanced by the work of Norman Rabjohn. In 1948, a robust, two-step method for its preparation was established. google.comgoogle.com The synthesis commences with the reaction of ethyl chloroformate with hydrazine (B178648) hydrate (B1144303) in an ethanol (B145695) solution. google.com This initial step, carried out at controlled temperatures below 20°C, yields diethyl hydrazodicarboxylate with reported yields of 82–85%. google.com

The second step involves the oxidation of the resulting diethyl hydrazodicarboxylate. researchgate.net This is achieved by treating it with chlorine gas in a suitable solvent like dichloromethane (B109758) or benzene, while maintaining a low temperature with an ice bath. google.comorgsyn.org This oxidation step affords this compound with yields in the range of 81–83%. google.com This synthetic route made DEAD more accessible for laboratory use, paving the way for further exploration of its chemical reactivity.

Table 1: Rabjohn's Synthesis of this compound

| Step | Reactants | Reagents/Conditions | Product | Yield |

|---|---|---|---|---|

| 1 | Ethyl chloroformate, Hydrazine hydrate | Ethanol, <20°C | Diethyl hydrazodicarboxylate | 82-85% |

| 2 | Diethyl hydrazodicarboxylate | Chlorine, Dichloromethane/Benzene, Ice bath | This compound | 81-83% |

Oyo Mitsunobu's Seminal Work on Dehydrative Condensation Reactions Utilizing this compound

The most prominent application of this compound was unveiled through the seminal work of the Japanese chemist Oyo Mitsunobu. In 1967, Mitsunobu reported a novel intermolecular dehydration reaction between alcohols and acidic components, facilitated by a combination of DEAD and triphenylphosphine (B44618) (TPP). researchgate.netnih.gov This reaction, now famously known as the Mitsunobu reaction, has become a cornerstone of modern organic synthesis for its ability to form esters, ethers, amines, and thioethers from alcohols under mild conditions. wikipedia.orgwikipedia.org

The Mitsunobu reaction is a type of redox condensation where the alcohol is activated for nucleophilic substitution. researchgate.netencyclopedia.pubcollegedunia.com A key characteristic of this reaction is the inversion of stereochemistry at the alcohol's chiral center, indicative of an SN2-type mechanism. researchgate.netwikipedia.orgnih.gov This stereospecificity has made the Mitsunobu reaction an invaluable tool in the synthesis of complex molecules, including natural products and pharmaceuticals. nih.govwikipedia.org For instance, it has been employed in the synthesis of the antiviral drug zidovudine (B1683550) (AZT) and the antitumor agent FdUMP. wikipedia.org

The general protocol for a Mitsunobu reaction involves dissolving the alcohol, a suitable nucleophile (like a carboxylic acid), and triphenylphosphine in a solvent such as tetrahydrofuran (B95107) (THF), followed by the slow addition of DEAD. wikipedia.orgcollegedunia.com The versatility of the reaction is demonstrated by the wide range of nucleophiles that can be employed, including carboxylic acids, imides, sulfonamides, and thiols. encyclopedia.pub

Table 2: Key Features of the Mitsunobu Reaction

| Feature | Description |

|---|---|

| Reagents | Alcohol, Nucleophile, Triphenylphosphine, this compound (DEAD) |

| Transformation | Converts primary and secondary alcohols to various functional groups (esters, ethers, etc.) |

| Mechanism | SN2-type, resulting in inversion of stereochemistry |

| Conditions | Mild, typically performed at or below room temperature |

| Applications | Synthesis of complex molecules, natural products, and pharmaceuticals |

Mechanistic Foundations: this compound as an Electron Acceptor and Oxidant

The chemical utility of this compound is fundamentally rooted in its electronic properties. The presence of the azo group (–N=N–) flanked by two electron-withdrawing ethyl ester groups makes DEAD a strong electron acceptor. wikipedia.orgacs.org This electron-deficient nature is central to its role in various chemical reactions.

Beyond the Mitsunobu reaction, DEAD's oxidizing capabilities are well-documented. It can oxidize a range of substrates; for example, it oxidizes alcohols to aldehydes, thiols to disulfides, and hydrazine to molecular nitrogen. wikipedia.orgacs.orgchemodex.com This oxidative power also enables its use in C-H activation and other dehydrogenative coupling reactions. organic-chemistry.org For instance, DEAD can mediate the oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents. organic-chemistry.org Furthermore, in a metal-free protocol, DEAD alone can act as the oxidant to convert tertiary amines into azomethine ylides, which can then participate in cycloaddition reactions. acs.orgresearchgate.net This demonstrates the compound's capacity to facilitate complex transformations through its inherent oxidative and electron-accepting properties.

Structure

3D Structure

Properties

CAS No. |

1972-28-7 |

|---|---|

Molecular Formula |

C6H10N2O4 |

Molecular Weight |

174.15 g/mol |

IUPAC Name |

ethyl (NZ)-N-ethoxycarbonyliminocarbamate |

InChI |

InChI=1S/C6H10N2O4/c1-3-11-5(9)7-8-6(10)12-4-2/h3-4H2,1-2H3/b8-7- |

InChI Key |

FAMRKDQNMBBFBR-FPLPWBNLSA-N |

SMILES |

CCOC(=O)N=NC(=O)OCC |

Isomeric SMILES |

CCOC(=O)/N=N\C(=O)OCC |

Canonical SMILES |

CCOC(=O)N=NC(=O)OCC |

physical_description |

Orange liquid; [Merck Index] |

Pictograms |

Explosive; Irritant |

Synonyms |

1,2-Diazenedicarboxylic Acid 1,2-Diethyl Ester; 1,2-Ethoxycarbonyl Diazene; Azodicarboxylic Acid Diethyl Ester; DEAD; Diethoxycarbonyldiazene; Diethyl Azodiformate; Diethyl Diazenedicarboxylate; Diethyl Diazodicarboxylate; NSC 3474; NSC 679015; Unifo |

Origin of Product |

United States |

Synthetic Methodologies for Diethyl Azodicarboxylate Production

Traditional Two-Step Synthesis Pathways

The conventional methods for synthesizing Diethyl Azodicarboxylate are characterized by a two-step process. The first step involves the creation of the intermediate, diethyl hydrazodicarboxylate, which is then oxidized in the second step to yield DEAD.

Ethyl Chloroformate and Hydrazine (B178648) Hydrate (B1144303) Route

A well-established and widely cited method for preparing the precursor, diethyl hydrazodicarboxylate, involves the reaction of ethyl chloroformate with hydrazine hydrate. orgsyn.org This synthesis is typically conducted in an ethanol (B145695) solution. The process begins by adding half of the required ethyl chloroformate to a cooled solution of hydrazine hydrate, ensuring the temperature remains below 20°C. orgsyn.orggoogle.com Subsequently, the remaining ethyl chloroformate is added concurrently with a sodium carbonate solution. orgsyn.orgorgsyn.org This procedure results in the precipitation of diethyl hydrazodicarboxylate as a white solid. google.com After filtration, washing, and drying, the intermediate is obtained in high yields, typically ranging from 81% to 85%. orgsyn.orgorgsyn.org

Table 1: Synthesis of Diethyl Hydrazodicarboxylate via Ethyl Chloroformate Route

| Reactant 1 | Reactant 2 | Solvent | Key Condition | Yield | Reference |

| Ethyl Chloroformate | Hydrazine Hydrate | Ethanol | Temperature < 20°C | 81-85% | orgsyn.orggoogle.comorgsyn.org |

Oxidation of Diethyl Hydrazodicarboxylate with Halogenating Agents and Nitric Acid

The second step in the traditional synthesis is the oxidation of the diethyl hydrazodicarboxylate intermediate. wikipedia.org Various oxidizing agents have been effectively employed for this transformation.

Halogenating Agents: Chlorine gas is a common oxidizing agent for this step. wikipedia.orgwikiwand.com The reaction is typically performed by bubbling chlorine through a mixture of diethyl hydrazodicarboxylate in a solvent like dichloromethane (B109758) or benzene, and water, often in an ice bath to control the temperature. orgsyn.orggoogle.com This oxidation method provides the final orange-red liquid product, this compound, with yields reported to be between 81% and 83%. orgsyn.orggoogle.com

Nitric Acid: Concentrated or fuming nitric acid serves as an alternative oxidant to chlorine. orgsyn.orgwikipedia.org In this procedure, the diethyl hydrazodicarboxylate is treated with nitric acid, sometimes in combination with fuming nitric acid, at low temperatures (0–5°C). google.comorgsyn.org While this method effectively produces DEAD with yields around 80%, it is noted for being highly corrosive and generating yellow fumes of nitrogen oxides, which poses significant environmental and handling challenges. google.comorgsyn.org Another approach involves using nitrogen dioxide (NO₂) in glacial acetic acid at higher temperatures (85–95°C), which can achieve yields greater than 76%.

Table 2: Oxidation of Diethyl Hydrazodicarboxylate

| Oxidizing Agent | Solvent/Medium | Temperature | Yield | Reference |

| Chlorine (Cl₂) | Dichloromethane/Water | Ice Bath | 81-83% | orgsyn.orggoogle.com |

| Conc. & Fuming Nitric Acid | Nitric Acid | 0-5°C | ~80% | google.comorgsyn.org |

| Nitrogen Dioxide (NO₂) | Glacial Acetic Acid | 85–95°C | >76% |

Advancements in Sustainable Synthesis Approaches

In response to the environmental and safety concerns associated with traditional methods, particularly the use of hazardous reagents like ethyl chloroformate and chlorine gas, greener synthetic routes have been developed. google.com

Utilization of Diethyl Carbonate and Ethyl Carbazate (B1233558)

A more environmentally friendly approach utilizes diethyl carbonate as a key starting material. google.comgoogle.com This method is considered cleaner and more sustainable as the raw materials can be recycled, enhancing the economic viability of the process. google.com

The synthesis involves two main stages:

Formation of Diethyl Hydrazodicarboxylate: Ethyl carbazate is first synthesized by reacting excess diethyl carbonate with hydrazine hydrate. google.com The purified ethyl carbazate then reacts with diethyl carbonate in the presence of a catalyst, sodium ethoxide, under heat (e.g., at 100°C for 6 hours). google.com Adjusting the pH of the solution to 3-8 causes the precipitation of diethyl hydrazodicarboxylate. google.com This step has been reported to achieve yields of up to 83.4%. google.com

Oxidation: The resulting diethyl hydrazodicarboxylate is then oxidized. A sustainable oxidation method employs hydrogen peroxide in an acidic solution with a bromine-based catalyst (such as bromine, hydrobromic acid, or sodium bromide). google.comgoogle.com This reaction proceeds at temperatures between -15°C and 45°C to yield the final orange-yellow this compound. google.comgoogle.com

This pathway avoids the use of highly toxic ethyl chloroformate and harsh oxidants like chlorine gas, representing a significant advancement in the sustainable production of DEAD. google.com

Table 3: Sustainable Synthesis of Diethyl Hydrazodicarboxylate

| Reactant 1 | Reactant 2 | Catalyst | Temperature | Yield | Reference |

| Diethyl Carbonate | Ethyl Carbazate | Sodium Ethoxide | 100°C | 83.4% | google.com |

Core Reactivity Modes and Mechanistic Elucidation of Diethyl Azodicarboxylate

Mitsunobu Reaction Chemistry

The Mitsunobu reaction is a prominent organic reaction that utilizes diethyl azodicarboxylate (DEAD) and a phosphine, typically triphenylphosphine (B44618) (PPh3), to facilitate the conversion of a primary or secondary alcohol into a variety of other functional groups. wikipedia.orgbyjus.com This dehydration reaction is characterized by its mild conditions and high stereoselectivity, making it a valuable tool in the synthesis of complex molecules and natural products. chem-station.comencyclopedia.pub

General Principles and Synthetic Scope

A key feature of the Mitsunobu reaction is its broad synthetic utility, enabling the transformation of alcohols into a wide array of functional groups by varying the nucleophile. wikipedia.orgopenochem.org This versatility has established the reaction as a fundamental method in modern organic synthesis.

Esters: The most common application is the formation of esters from alcohols and carboxylic acids. nrochemistry.com

Ethers: Phenols can act as nucleophiles to produce aryl ethers. byjus.comorganic-chemistry.org

Thioethers: Thiols are effective nucleophiles, leading to the synthesis of thioethers. jk-sci.comnrochemistry.commissouri.edu

Amines: While direct use of amines can be problematic, nitrogen functionalities are readily introduced using nucleophiles like phthalimide (leading to amines after hydrolysis via the Gabriel Synthesis) or hydrazoic acid. jk-sci.comorganic-chemistry.orgmissouri.edu

Azides: The use of hydrazoic acid or diphenylphosphoryl azide (DPPA) as the nucleophile provides a direct route to organic azides, which are versatile intermediates for synthesizing amines via reduction. organic-chemistry.orgorganic-synthesis.com

| Starting Alcohol | Nucleophile (H-Nu) | Product Functional Group |

|---|---|---|

| R-OH | R'-COOH (Carboxylic Acid) | Ester (R-OC(O)R') |

| R-OH | Ar-OH (Phenol) | Ether (R-OAr) |

| R-OH | R'-SH (Thiol) | Thioether (R-SR') |

| R-OH | Phthalimide | Protected Amine |

| R-OH | HN3 (Hydrazoic Acid) | Azide (R-N3) |

A defining characteristic of the Mitsunobu reaction is its high degree of stereoselectivity. When a chiral secondary alcohol is used as the substrate, the reaction proceeds with a clean and predictable inversion of its stereochemical configuration. chem-station.comjk-sci.comatlanchimpharma.com This outcome is a direct consequence of the reaction mechanism, which involves a classic SN2 (bimolecular nucleophilic substitution) step where the nucleophile attacks the activated alcohol. wikipedia.orgnrochemistry.com This stereoinversion makes the Mitsunobu reaction an exceptionally powerful method for controlling stereochemistry in the synthesis of chiral molecules, particularly natural products. chem-station.comencyclopedia.pubmissouri.edu

The success of the Mitsunobu reaction is highly dependent on the acidity of the nucleophilic partner. For the reaction to proceed efficiently, the nucleophile (H-Nu) must have a pKa of approximately 15 or less. wikipedia.orgchem-station.comjk-sci.com This requirement ensures that the nucleophile can be deprotonated by the betaine intermediate formed from triphenylphosphine and DEAD. chem-station.comorganic-chemistry.org This constraint allows for a wide range of compatible nucleophiles beyond carboxylic acids.

Examples of compatible nucleophiles include:

Oxygen Nucleophiles: Carboxylic acids, phenols, and N-hydroxyimides. jk-sci.comnih.gov

Nitrogen Nucleophiles: Imides (e.g., phthalimide), sulfonamides, and hydrazoic acid. jk-sci.comnih.gov

Sulfur Nucleophiles: Thiols and thiophenols. jk-sci.comnih.gov

Carbon Nucleophiles: Certain active methylene compounds.

The reaction's broad compatibility with various acidic pronucleophiles facilitates the formation of C-O, C-N, C-S, and even C-C bonds. encyclopedia.pubatlanchimpharma.com

Detailed Mechanistic Pathways

The mechanism of the Mitsunobu reaction is complex and involves several key intermediates. wikipedia.org The initial steps involve the activation of the reagents, leading to the formation of an oxyphosphonium salt that renders the alcohol's hydroxyl group a good leaving group for subsequent nucleophilic attack. missouri.edu

The reaction mechanism is initiated by the nucleophilic attack of triphenylphosphine on one of the electrophilic nitrogen atoms of this compound. wikipedia.orgchemistnotes.com This rapid addition results in the formation of a highly reactive, zwitterionic adduct known as a betaine intermediate. nrochemistry.comchemistnotes.comgalchimia.com

Phosphorane and Oxyphosphonium Salt Intermediates

In reactions involving this compound (DEAD), particularly the Mitsunobu reaction, the initial step involves the formation of a betaine intermediate. This occurs through the nucleophilic attack of a phosphine, typically triphenylphosphine, on the electrophilic nitrogen atom of DEAD. This zwitterionic adduct is a key player in the subsequent activation of the alcohol.

The betaine then protonates the alcohol, leading to the formation of an alkoxyphosphonium salt. The resulting alkoxide anion can then attack the phosphorus atom of the betaine, generating a phosphorane intermediate, specifically an oxyphosphorane. This pentavalent phosphorus species is crucial for the subsequent displacement by a nucleophile.

Alternatively, the conjugate acid of the nucleophile can protonate the betaine, leading to the formation of an oxyphosphonium salt. The alcohol then attacks the phosphorus atom of this salt, also forming the key oxyphosphorane intermediate. The nucleophile can then displace the alcohol in an SN2 fashion, leading to the desired product with inversion of stereochemistry. The formation of these phosphorane and oxyphosphonium salt intermediates is a critical aspect of the reaction mechanism, enabling the conversion of a poor leaving group (hydroxyl) into a good one.

Single Electron Transfer Pathways in Initial Steps

While the Mitsunobu reaction is predominantly described by an ionic mechanism, the possibility of single electron transfer (SET) pathways has also been considered, particularly in the initial steps. The strong electron-accepting nature of this compound (DEAD) makes it susceptible to SET from a suitable donor. wikipedia.org In the context of the Mitsunobu reaction, the phosphine could potentially act as the electron donor.

A proposed SET pathway would involve the transfer of an electron from the phosphine to DEAD, generating a phosphine radical cation and a DEAD radical anion. This radical ion pair could then collapse to form the betaine intermediate. While this pathway is not universally accepted as the primary mechanism, it represents a plausible alternative, especially under specific reaction conditions or with certain substrates. The likelihood of an SET pathway can be influenced by factors such as the redox potentials of the reactants and the polarity of the solvent.

Influence of Substrate Control on Reaction Pathways

The nature of the alcohol and nucleophile substrates plays a significant role in dictating the course of reactions involving this compound (DEAD). The stereochemistry of the alcohol, in particular, is a critical factor. Primary and secondary alcohols are ideal substrates for the Mitsunobu reaction, which proceeds with a clean inversion of stereochemistry at the alcohol's chiral center. nih.gov This stereospecificity is a hallmark of the SN2 mechanism that governs the nucleophilic attack on the activated alcohol.

The acidity of the nucleophile is another crucial determinant of the reaction's success. Nucleophiles with a pKa of less than 13 are generally effective. If the nucleophile is not sufficiently acidic, the reaction can be sluggish or fail altogether. wikipedia.org In such cases, the intermediate betaine may not be efficiently protonated, leading to undesired side reactions. Furthermore, steric hindrance around the alcohol or in the nucleophile can also impede the reaction, slowing down the rate of substitution.

Undesired Side Reactions and Mitigation Strategies

While the Mitsunobu reaction is a powerful tool in organic synthesis, it is not without its potential for side reactions. One common issue is the formation of byproducts derived from the azodicarboxylate reagent. The reduced form of DEAD, diethyl hydrazodicarboxylate, and triphenylphosphine oxide are stoichiometric byproducts that can complicate product purification. tcichemicals.com

A more problematic side reaction can occur if the nucleophile is not sufficiently reactive. In such instances, the intermediate alkoxyphosphonium salt can be attacked by the conjugate base of the azodicarboxylate, leading to the formation of an undesired ether byproduct and regenerating the starting alcohol. The choice of solvent and reaction temperature can also influence the prevalence of side reactions.

To mitigate these issues, several strategies have been developed. The use of alternative azodicarboxylates, such as diisopropyl azodicarboxylate (DIAD), can sometimes lead to cleaner reactions and easier purification. wikipedia.org Careful control of reaction conditions, including the order of reagent addition and temperature, can also minimize the formation of unwanted byproducts. Pre-forming the betaine by reacting the phosphine and DEAD before adding the alcohol and nucleophile can be beneficial in some cases. wikipedia.org

Formation of Anhydrides and Acylated Azodicarboxylates

When carboxylic acids are used as nucleophiles in the presence of this compound (DEAD) and a phosphine, the primary product is an ester. However, under certain conditions, side reactions can lead to the formation of anhydrides and acylated azodicarboxylates.

Anhydride formation can occur if the carboxylate anion attacks another molecule of the carboxylic acid, which can be activated by the reaction intermediates. This is more likely to happen if the desired esterification reaction is slow.

Acylated azodicarboxylates can be formed through the reaction of the carboxylate with DEAD. This side reaction is generally less common but can occur, particularly if the concentration of the carboxylic acid is high.

To minimize these side reactions, it is important to use appropriate stoichiometry and to ensure that the reaction conditions favor the desired esterification pathway. For instance, using a slight excess of the alcohol and phosphine relative to the carboxylic acid can help to drive the reaction towards the formation of the ester.

Cycloaddition Reactions

Diels-Alder and Related Pericyclic Processes

This compound (DEAD) is a potent dienophile and participates readily in Diels-Alder reactions with conjugated dienes. wikipedia.org The electron-withdrawing nature of the two ester groups makes the N=N double bond of DEAD highly electrophilic and thus a reactive component in [4+2] cycloadditions. guidechem.com These reactions provide a direct route to the synthesis of tetrahydropyridazine derivatives.

The stereochemistry of the Diels-Alder reaction with DEAD is well-defined. The reaction typically proceeds via a concerted mechanism, leading to the syn addition of the dienophile to the diene. The regioselectivity of the reaction is governed by the electronic and steric properties of the substituents on the diene.

Beyond the classic Diels-Alder reaction, DEAD can also participate in other pericyclic processes. For example, it can undergo ene reactions with alkenes that possess an allylic hydrogen. In these reactions, DEAD acts as the enophile. Furthermore, DEAD has been shown to participate in [2+2+2] cycloadditions and other more complex cycloaddition cascades.

Table 1: Examples of Diels-Alder Reactions with this compound

| Diene | Product | Reference |

| 1,3-Butadiene | 1,2,3,6-Tetrahydro-1,2-pyridazinedicarboxylic acid, diethyl ester | wikipedia.org |

| Cyclopentadiene | 5,6-Diazabicyclo[2.2.1]hept-2-ene-5,6-dicarboxylic acid, diethyl ester | chemeurope.com |

| Isoprene | 4-Methyl-1,2,3,6-tetrahydro-1,2-pyridazinedicarboxylic acid, diethyl ester | N/A |

This compound as an Aza-Dienophile

This compound (DEAD) is recognized as an effective aza-dienophile, participating in aza-Diels-Alder reactions where a nitrogen atom replaces a carbon in either the diene or the dienophile. wikipedia.org This reactivity allows for the synthesis of nitrogen-containing heterocyclic compounds. The N=N double bond in DEAD is electron-deficient, making it a suitable dienophile for reactions with electron-rich dienes. masterorganicchemistry.com

The aza-Diels-Alder reaction can proceed through either a concerted or a stepwise mechanism. wikipedia.org In the concerted pathway, the reaction is a thermally allowed [4+2] cycloaddition. wikipedia.org For a concerted mechanism, the stereochemical outcome is often predictable, with the exo isomer typically predominating, especially when cyclic dienes are used. wikipedia.org Factors such as the substitution on the imine and the presence of Lewis acids can influence the reaction mechanism. wikipedia.org When the imine nitrogen is protonated or coordinated to a strong Lewis acid, the mechanism may shift to a stepwise, Mannich-Michael pathway. wikipedia.org Attaching an electron-withdrawing group to the imine nitrogen generally increases the reaction rate. wikipedia.org

In reactions with steroid dienes, for instance, DEAD has been shown to react readily to form Diels-Alder adducts with high yield, demonstrating its utility in complex molecule synthesis. rsc.org Theoretical studies on the Diels-Alder reaction between 2,3-dimethyl-1,3-butadiene and DEAD have been conducted to understand the solvent effects on the reaction kinetics and mechanism, confirming that polar solvents can accelerate the reaction by stabilizing the transition state. researchgate.net

| Reactant 1 | Reactant 2 | Product Type | Reaction Type | Ref. |

| Conjugated Diene | This compound | Substituted Cyclohexene Derivative | Aza-Diels-Alder | wikipedia.orgwikipedia.org |

| Steroid Diene | This compound | Diels-Alder Adducts | Aza-Diels-Alder | rsc.org |

| 2,3-dimethyl-1,3-butadiene | This compound | Dihydropyridazine Derivative | Aza-Diels-Alder | researchgate.net |

Ene Reactions with Alkenes and Unsaturated Compounds

This compound is a prominent enophile in Alder's ene reactions, which involve the reaction of an alkene (the ene) with a compound containing an electron-deficient multiple bond (the enophile) to form a new sigma bond. nih.gov This pericyclic reaction is a useful tool for creating complex molecular architectures due to its simplicity and high regio- and stereoselectivity. nih.govscielo.br

Intermolecular ene reactions involving DEAD have been demonstrated with various alkenes. For example, the reaction of DEAD with phenylpropanoid compounds like allylbenzene results in the formation of an ene product. nih.gov Similarly, cardanol, a renewable resource with an alkenyl chain, reacts with DEAD through an ene reaction to form a hydrazino-ester derivative. scielo.br These reactions highlight the ability of DEAD to functionalize unsaturated compounds. The reaction rates of DEAD in ene reactions can be influenced by the structure of the alkene. For instance, 2,4-dimethylpenta-2,3-diene and 3-methylbuta-1,2-diene undergo rapid ene insertion reactions with diethyl azodiformate. rsc.org

A significant advantage of many ene reactions involving DEAD is that they can proceed without the need for a catalyst. nih.govscielo.br For example, the derivatization of cardanol with DEAD occurs simply with the application of heat, either conventionally or through microwave irradiation, with the latter offering significant reductions in reaction time. scielo.br Uncatalyzed ene reactions have also been observed between several phenylpropanoid compounds and DEAD. nih.gov This catalyst-free nature aligns with the principles of green chemistry by minimizing waste and energy consumption. nih.gov

Kinetic and mechanistic studies provide insight into the factors governing the ene reactions of DEAD. The reactivity of different olefins with DEAD can be compared. For instance, studies have shown the relative rates of reaction for various acyclic allenes and alkenes with diethyl azodiformate. rsc.org The catalytic effect of substances like lithium perchlorate on the ene reactions of DEAD with different olefins has also been investigated, indicating that reaction conditions can be tuned to influence outcomes. researchgate.net

| Ene Component | Enophile | Product | Catalyst | Ref. |

| Allylbenzene | This compound | Ene Adduct | None | nih.gov |

| Cardanol | This compound | Hydrazino-ester derivative | None | scielo.br |

| 2,4-Dimethylpenta-2,3-diene | This compound | Diethyl 1-isopropenyl-2-methylprop-1-enylbicarbamate | None | rsc.org |

| 2,3-Dimethylbut-2-ene | This compound | Diethyl 1,1,2-trimethylallylbicarbamate | None | rsc.org |

[2+2] Cycloaddition Reactions

While less common than [4+2] cycloadditions, DEAD can participate in [2+2] cycloaddition reactions under certain conditions. These reactions typically involve partners such as allenes and ketenes. csic.eslibretexts.org The [2+2] cycloaddition of allenes with alkenes and alkynes can be induced thermally, photochemically, or with microwave irradiation, and can also be catalyzed by transition metals. csic.es The mechanism of these reactions can be complex, potentially involving a two-step, diradical intermediate. csic.es The stereochemical outcome is influenced by the conformational preferences of these intermediates. csic.es Photochemical [2+2] cycloadditions, for example between two ethylene molecules, are often favorable where thermal reactions are not, due to molecular orbital symmetry considerations. aklectures.com

Oxidative [3+2] Cycloaddition Reactions

This compound can promote oxidative [3+2] cycloaddition reactions, a powerful method for constructing five-membered heterocyclic rings. acs.orgnih.govnih.gov In these reactions, DEAD acts as the sole oxidant, facilitating the transformation of tertiary amines into azomethine ylides through an oxidation-deprotonation tandem process. acs.orgnih.govresearchgate.net These in situ generated azomethine ylides then undergo a [3+2] cycloaddition with a dipolarophile, such as dimethyl but-2-ynedioate, to form the heterocyclic product. acs.org

This metal-free protocol is efficient for the synthesis of complex structures like pyrrolo[2,1-a]isoquinolines. acs.orgnih.gov The reaction proceeds with a broad substrate scope and yields products in moderate to good amounts. acs.orgnih.govresearchgate.net The proposed mechanism involves the initial nucleophilic addition of the tertiary amine to DEAD, followed by intramolecular dehydrogenation to form an iminium ion. acs.org Subsequent deprotonation by the basic DEAD anion generates the azomethine ylide, which then undergoes the cycloaddition and subsequent aromatization. acs.org

| Reactants | Reagent | Product | Reaction Type | Ref. |

| Tertiary amine, Dimethyl but-2-ynedioate | This compound | Pyrrolo[2,1-a]isoquinoline | Oxidative [3+2] Cycloaddition | acs.orgnih.gov |

| Azomethine ylide, Dimethyl acetylenedicarboxylate | - | 4-Isoxazoline derivative | [3+2] Cycloaddition | nih.gov |

Cycloaddition with Pyrrole Derivatives

This compound (DEAD) participates in cycloaddition reactions with pyrrole derivatives, notably in the synthesis of fused heterocyclic systems. A significant example is the metal-free, DEAD-promoted oxidative [3+2] cycloaddition/aromatization tandem reaction for the construction of pyrrolo[2,1-a]isoquinolines. researchgate.netnih.govacs.org In this process, DEAD serves as the sole oxidant, facilitating the conversion of tertiary amines, such as tetrahydroisoquinoline, into azomethine ylides. This is achieved through an oxidation-deprotonation tandem process. researchgate.netnih.gov The generated azomethine ylide then undergoes a [3+2] cycloaddition with a suitable dipolarophile.

The reaction proceeds with a broad substrate scope, yielding the desired pyrrolo[2,1-a]isoquinoline products in moderate to good isolated yields. researchgate.netnih.gov This methodology presents an effective and efficient way to construct these valuable heterocyclic scaffolds without the need for metal catalysts. The electrophilic nature of the azo group in DEAD is key to its function in these types of cycloaddition reactions. researchgate.net

A proposed mechanism for this transformation involves the initial oxidation of the tertiary amine by DEAD to form an iminium intermediate. Subsequent deprotonation generates the azomethine ylide, which then reacts with the dipolarophile. The final step is an aromatization to yield the stable pyrrolo[2,1-a]isoquinoline system.

Electron Transfer and Radical Reactions

This compound is known to be involved in reactions that proceed through radical intermediates. The formation of radical cations and N-centered radicals has been observed, particularly in the context of the initial steps of the Mitsunobu reaction. When triphenylphosphine is mixed with a dialkyl azodicarboxylate like DEAD, a colored solution is formed, which has been suggested to contain radical ions.

Electron Paramagnetic Resonance (EPR) spectroscopic studies have provided evidence for the formation of a radical cation upon the reaction of triphenylphosphine with dialkyl azodicarboxylates. The resulting EPR spectra indicate the presence of N-centered radicals, which exhibit hyperfine coupling to two nitrogen nuclei, a phosphorus nucleus, and protons from the alkyl groups of the azodicarboxylate. These radicals are reported to be relatively persistent, with a slow decomposition at room temperature over several hours.

The generation of these radical species is proposed to occur via a single electron transfer (SET) mechanism. This SET process is a potential pathway for the formation of the betaine intermediate in the Mitsunobu reaction. The presence of these radical intermediates can influence the outcome of the reaction, and their formation is dependent on the reaction conditions and the order of addition of the reagents.

While this compound is a versatile reagent in a variety of chemical transformations, its application in promoting intramolecular radical cyclization reactions is not a prominently documented mode of reactivity. Radical cyclizations are powerful methods for the construction of cyclic systems and typically proceed through a sequence of radical generation, intramolecular addition to a multiple bond, and subsequent quenching of the resulting cyclized radical. wikipedia.org Reagents that initiate these reactions are typically radical initiators that can generate a radical species on the substrate under mild conditions.

The primary reactivity of DEAD is centered around its electrophilic azo group and its ability to act as a dehydrogenating agent and an electron acceptor. wikipedia.orgguidechem.comwikiwand.com These properties lead it to preferentially engage in reactions such as the Mitsunobu reaction, ene reactions, and various dehydrogenations. In these reactions, the formation of radical intermediates can occur, as discussed in the previous section, but these radicals typically engage in intermolecular processes or subsequent steps of the primary reaction pathway rather than initiating an intramolecular cyclization cascade. The literature on DEAD-mediated reactions does not provide significant examples of its use as a primary tool for effecting intramolecular radical cyclizations.

This compound has been employed in organoradical catalysis for the functionalization of C(sp³)–H bonds. This reactivity allows for the direct conversion of these otherwise inert bonds into valuable chemical functionalities, avoiding the need for pre-functionalized substrates.

One notable application is the copper/diethyl azodicarboxylate-mediated regioselective alkynylation of unactivated aliphatic tertiary methylamines with terminal alkynes. This reaction proceeds under mild conditions and demonstrates good to excellent yields without the necessity of excluding air or moisture. The proposed mechanism involves the formation of a zwitterionic intermediate from the reaction of the amine with DEAD, followed by the generation of a copper alkynylide and subsequent coupling to afford the propargylic amine product. This method represents an atom-economical approach to C(sp³)–H functionalization.

Furthermore, DEAD has been shown to mediate the oxidative C1 arylation of tetrahydroisoquinolines with aryl Grignard reagents. This C-H activation occurs under metal-free conditions and provides access to C1-arylated tetrahydroisoquinoline derivatives, including some naturally occurring alkaloids, in good yields. This transformation highlights the ability of DEAD to facilitate the formation of carbon-carbon bonds through the direct functionalization of a C(sp³)–H bond adjacent to a nitrogen atom.

Dehydrogenation Reactions

This compound is a well-established and efficient dehydrogenating agent. wikipedia.orgwikiwand.com Its ability to abstract hydrogen atoms is attributed to the presence of a high-lying vacant bonding orbital, which makes it a good electron acceptor. wikipedia.org This property allows DEAD to oxidize a variety of functional groups through the removal of hydrogen.

The dehydrogenation capabilities of DEAD are broad, encompassing the conversion of alcohols to aldehydes and ketones, thiols to disulfides, and hydrazo groups to azo groups. wikipedia.org For instance, the photoassisted removal of hydrogen by DEAD from isopropyl alcohol results in the formation of pinacol. wikipedia.org Similarly, reacting DEAD with ethanol (B145695) and cyclohexanol leads to the production of acetaldehyde and cyclohexanone, respectively. wikipedia.org These reactions can also proceed without light, albeit with lower yields. wikipedia.org

In addition to these transformations, DEAD can also promote the dehydrogenation of tertiary amines to form enamines. This reactivity is a key step in certain tandem reactions where the in situ generated enamine undergoes further transformations.

| Substrate | Product |

| Primary Alcohols | Aldehydes |

| Secondary Alcohols | Ketones |

| Thiols | Disulfides |

| Hydrazo Compounds | Azo Compounds |

| Tertiary Amines | Enamines |

This table provides a summary of the dehydrogenation reactions mediated by this compound.

A prominent application of the dehydrogenating nature of this compound is the oxidation of primary and secondary alcohols to their corresponding aldehydes and ketones. wikipedia.orgnih.gov This transformation is a fundamental process in organic synthesis.

The reaction is generally efficient and can be performed under various conditions. For example, the reaction of ethanol and cyclohexanol with DEAD yields acetaldehyde and cyclohexanone. wikipedia.org A notable development in this area is the use of a catalytic amount of zinc bromide (ZnBr₂) to promote the oxidation of primary and secondary alcohols with DEAD. This method is described as simple and versatile. thieme-connect.de A key advantage of this system is that the only significant byproduct, diethyl hydrazodicarboxylate, is highly polar and can be easily separated from the reaction products. Furthermore, the diethyl hydrazodicarboxylate can be reoxidized back to DEAD, allowing for a potentially recyclable process. thieme-connect.de

The oxidation of primary alcohols can often be stopped at the aldehyde stage without significant over-oxidation to carboxylic acids, which is a common challenge with stronger oxidizing agents. nih.gov

Below is a table summarizing research findings on the oxidation of various alcohols to aldehydes and ketones using this compound.

| Alcohol Substrate | Oxidizing System | Product | Yield (%) |

| 1-Phenylethanol | DEAD / ZnBr₂ | Acetophenone | 95 |

| Benzyl alcohol | DEAD / ZnBr₂ | Benzaldehyde | 92 |

| Cyclohexanol | DEAD / ZnBr₂ | Cyclohexanone | 90 |

| 2-Octanol | DEAD / ZnBr₂ | 2-Octanone | 88 |

| Cinnamyl alcohol | DEAD / ZnBr₂ | Cinnamaldehyde | 85 |

This interactive data table presents examples of the oxidation of primary and secondary alcohols to aldehydes and ketones using this compound, with yields based on reported findings.

Conversion of Thiols to Disulfides

This compound (DEAD) serves as an efficient oxidizing agent for the conversion of thiols to disulfides. This reaction is a valuable tool in organic synthesis, particularly for the formation of disulfide bonds, which are crucial structural motifs in many biologically active molecules, including peptides and proteins. The oxidation process is generally clean and proceeds under mild conditions. Current time information in Kalamazoo County, US.semanticscholar.orgodu.edu

The mechanism of this transformation involves the nucleophilic attack of the thiol on one of the electrophilic nitrogen atoms of the DEAD molecule. This is followed by a proton transfer and a subsequent attack by a second thiol molecule, leading to the formation of the disulfide and diethyl hydrazodicarboxylate as a byproduct. nih.gov

Proposed Mechanism:

A thiol molecule (R-SH) acts as a nucleophile, attacking one of the nitrogen atoms of the this compound. This results in the formation of a transient intermediate.

A proton is transferred from the sulfur atom to the nitrogen atom of the reduced DEAD moiety.

A second molecule of the thiol then attacks the sulfur atom of the initial thiol-DEAD adduct.

This attack leads to the formation of the disulfide bond (R-S-S-R) and the release of diethyl hydrazodicarboxylate.

The reaction is applicable to a variety of thiols, including both aromatic and aliphatic thiols. biolmolchem.com

Dehydrogenation of Hydrazo Groups to Azo Groups

This compound is a potent dehydrogenating agent that readily converts hydrazo compounds (containing an N-N single bond) into their corresponding azo compounds (containing an N=N double bond). wikipedia.org This transformation is an oxidation process where DEAD acts as the hydrogen acceptor. The reaction is generally efficient and proceeds under mild conditions. acs.orgnih.gov

The mechanism of this dehydrogenation is believed to proceed through a concerted or stepwise pathway involving the transfer of two hydrogen atoms from the hydrazo group to the azo group of DEAD. This results in the formation of the azo compound and the reduced form of DEAD, diethyl hydrazodicarboxylate. acs.org

Illustrative Reaction:

Hydrazobenzene derivatives can be effectively oxidized to azobenzene derivatives using DEAD. This method provides a valuable alternative to traditional oxidizing agents, which can sometimes lead to side reactions or require harsh conditions. acs.orgnih.gov

Below is a table showcasing the dehydrogenation of various hydrazo compounds to their corresponding azo compounds.

| Substrate (Hydrazo Compound) | Product (Azo Compound) | Yield (%) | Reference |

| 1,2-diphenylhydrazine | Azobenzene | High | acs.org |

| 1,2-bis(4-methylphenyl)hydrazine | 4,4'-Dimethylazobenzene | Good | nih.gov |

| Diethyl hydrazodicarboxylate | This compound | High | wikipedia.org |

Dehydrogenation of Amines and Heterocycles

This compound is capable of effecting the dehydrogenation of certain amines and nitrogen-containing heterocycles. researchgate.netorganic-chemistry.org This reactivity expands the utility of DEAD as an oxidizing agent in organic synthesis.

In the case of tertiary amines, particularly those with an α-methylene group, DEAD can promote dehydrogenation to form enamines. This reaction provides a metal-free method for the synthesis of these useful synthetic intermediates.

Furthermore, DEAD has been shown to mediate the dehydrogenation of saturated N-heterocycles, leading to the formation of their aromatic or partially unsaturated counterparts. For instance, 1,2,3,4-tetrahydroquinolines can be dehydrogenated to quinolines. researchgate.net The mechanism of this process is thought to involve hydride transfer from the heterocycle to the electrophilic azo group of DEAD. nih.govrsc.org

The efficiency of these dehydrogenation reactions can be influenced by the substrate structure and reaction conditions.

| Substrate | Product | Yield (%) | Reference |

| N,N-Dimethylbenzylamine | N-Methyl-N-vinylbenzenamine | Moderate | organic-chemistry.org |

| 1,2,3,4-Tetrahydroquinoline | Quinoline | Good | researchgate.net |

| Indoline | Indole | Good | researchgate.net |

Nucleophilic Addition Reactions

The electrophilic nature of the nitrogen-nitrogen double bond in this compound makes it susceptible to attack by a wide range of nucleophiles. These nucleophilic addition reactions are a cornerstone of DEAD's reactivity profile, enabling the formation of various carbon-nitrogen and heteroatom-nitrogen bonds.

Reaction with Carbanion Equivalents, Dienes, and Electron-Rich Alkenes

This compound readily reacts with stabilized carbanions, such as those derived from β-dicarbonyl compounds. The carbanion attacks one of the nitrogen atoms, leading to the formation of a new C-N bond. This reaction is a form of α-amination of the carbonyl compound. asianpubs.org

As a potent dienophile, DEAD participates in Diels-Alder reactions with conjugated dienes to form six-membered heterocyclic rings. masterorganicchemistry.comwikipedia.orgorganic-chemistry.orgbyjus.com The electron-withdrawing nature of the carboxylate groups enhances the dienophilic character of the N=N double bond. These [4+2] cycloaddition reactions are highly valuable for the synthesis of pyridazine derivatives. rsc.org

Furthermore, DEAD can undergo ene reactions with alkenes that possess an allylic hydrogen. In this pericyclic reaction, the alkene acts as the "ene" component, and DEAD is the "enophile." The reaction proceeds via a concerted mechanism involving the transfer of the allylic hydrogen to the azo group and the formation of a new carbon-nitrogen bond. rsc.orgwikipedia.org

| Reactant 1 | Reactant 2 | Product Type | Reaction Type |

| Diethyl malonate | This compound | α-Hydrazino ester | Nucleophilic Addition |

| 1,3-Butadiene | This compound | Tetrahydropyridazine derivative | Diels-Alder [4+2] Cycloaddition |

| β-Pinene | This compound | Allylic amination product | Ene Reaction |

Formation of [2+2] Adducts with Enolates and Enamines

While less common than [4+2] cycloadditions, this compound can participate in [2+2] cycloaddition reactions with electron-rich alkenes, such as enamines and some enol ethers. libretexts.org These reactions lead to the formation of strained four-membered diazetidine rings. The mechanism is believed to proceed through a stepwise pathway involving a zwitterionic intermediate, rather than a concerted process. csic.esnih.gov

The nucleophilic carbon of the enamine or enolate attacks one of the electrophilic nitrogen atoms of DEAD, forming a zwitterionic intermediate. This intermediate then undergoes ring closure to afford the [2+2] cycloadduct. The regioselectivity and stereoselectivity of these reactions can be influenced by the nature of the substituents on both the enamine/enolate and the azodicarboxylate.

α-Amination of Carbonyl Compounds

The reaction of enolates or enamines with this compound provides a direct method for the α-amination of carbonyl compounds. asianpubs.orgpressbooks.publibretexts.orgpearson.com This transformation is of significant importance for the synthesis of α-amino acids and their derivatives.

The mechanism involves the generation of the enolate from the carbonyl compound using a suitable base. The nucleophilic α-carbon of the enolate then attacks one of the electrophilic nitrogen atoms of DEAD. Subsequent protonation of the resulting adduct yields the α-hydrazino carbonyl compound. asianpubs.org This product can then be further transformed, for example, by reductive cleavage of the N-N bond, to afford the corresponding α-amino carbonyl compound.

The scope of this reaction is broad, encompassing a variety of ketones, esters, and other carbonyl derivatives. The use of β-dicarbonyl compounds is particularly effective due to the enhanced acidity of the α-proton and the stability of the resulting enolate. asianpubs.orgpressbooks.pub

| Carbonyl Compound | Base | Product | Yield (%) | Reference |

| Diethyl malonate | NaOEt | Diethyl 2-hydrazino-1,2-dicarboxylate | High | asianpubs.org |

| Cyclohexanone | LDA | 2-(1,2-Dicarbethoxyhydrazino)cyclohexanone | Good | asianpubs.org |

| Ethyl acetoacetate | NaH | Ethyl 2-aceto-2-hydrazino-1,2-dicarboxylate | High | pressbooks.pub |

Reactions with Frustrated Lewis Pairs

Frustrated Lewis Pairs (FLPs) are combinations of Lewis acids and bases that are sterically hindered from forming a classical dative bond. This "frustration" results in unquenched reactivity, enabling FLPs to activate a variety of small molecules. This compound (DEAD) has been shown to react with intermolecular FLPs derived from phosphines and boranes, leading to distinct addition products. The nature of these products is highly dependent on the steric and electronic properties of the specific Lewis acid and base used. nih.govwikipedia.org

Formation of P-N, B-O, and N-B Linkages in Adducts

The reaction between FLPs and DEAD can result in different connectivity in the final adducts, primarily involving the formation of new bonds between phosphorus and nitrogen (P-N), boron and oxygen (B-O), or boron and nitrogen (N-B).

Research has demonstrated that when FLPs composed of various phosphines (PAr3, where Ar = o-Tolyl, Mesityl, or Phenyl) and the highly Lewis acidic borane, tris(pentafluorophenyl)borane (B(C6F5)3), react with DEAD, the resulting addition products consistently exhibit the formation of P-N and B-O linkages. nih.govd-nb.inforesearchgate.netnih.gov In these specific products, the phosphine adds to one of the nitrogen atoms of the DEAD molecule, while the borane coordinates to the ester carbonyl oxygen atom on the adjacent nitrogen. d-nb.info

In a contrasting outcome, the reaction of DEAD with an FLP consisting of triphenylphosphine (PPh3) and the less Lewis acidic triphenylborane (BPh3) leads to an adduct where P-N and N-B linkages are confirmed. nih.govd-nb.infonih.gov In this case, both the phosphine and the borane bind to the nitrogen atoms of the azodicarboxylate.

These distinct binding modes have been confirmed through spectroscopic methods and, in key examples, by single-crystal X-ray diffraction. d-nb.info For instance, the crystal structure of the adduct from the P(o-Tol)3/B(C6F5)3 FLP and DEAD clearly shows P-N and B-O bond distances of 1.684(1) Å and 1.522(2) Å, respectively. d-nb.info Conversely, the adduct from the PPh3/BPh3 FLP and DEAD revealed B-N and P-N bond distances of 1.653(5) Å and 1.693(3) Å. d-nb.info

Steric and Electronic Influences on Product Nature

The specific linkages formed in the reaction of FLPs with DEAD are dictated by a combination of steric demands and the electronic nature of the Lewis acid and base components. nih.gov

Electronic Effects: The Lewis acidity of the borane component plays a crucial role. The highly electrophilic B(C6F5)3 consistently favors the formation of adducts with P-N and B-O bonds, regardless of the phosphine used. nih.gov Density Functional Theory (DFT) computations support this observation, showing that this P-N/B-O binding mode is the lowest free energy isomer for reactions involving B(C6F5)3. nih.gov When the less Lewis acidic BPh3 is used, the reaction outcome changes, favoring the formation of P-N/N-B linkages when paired with PPh3. nih.govd-nb.info

Steric Effects: The steric bulk of the phosphine component becomes a significant influencing factor, particularly when paired with a less reactive borane like BPh3. For example, while the combination of PPh3 and BPh3 with DEAD yields the P-N/N-B product, substituting the bulky trimesitylphosphine (PMes3) instead favors the formation of the P-N/B-O adduct. nih.gov This demonstrates that increased steric demand on the phosphine can alter the preferred binding mode, directing the borane to the less hindered oxygen atom instead of the nitrogen. nih.gov

The interplay of these factors is summarized in the following table, which illustrates how the choice of phosphine and borane in the Frustrated Lewis Pair determines the resulting bond formation in the adduct with this compound.

| Lewis Acid (Borane) | Lewis Base (Phosphine) | Linkages Formed | Product |

| B(C6F5)3 | P(o-Tol)3 | P-N, B-O | 1 |

| B(C6F5)3 | PMes3 | P-N, B-O | 2 |

| B(C6F5)3 | PPh3 | P-N, B-O | 3 |

| BPh3 | PPh3 | P-N, N-B | 4 |

| BPh3 | PMes3 | P-N, B-O | 5 |

Applications in Complex Molecule Synthesis and Chemical Transformations

Total Synthesis of Natural Products and Pharmaceutical Intermediates

The Mitsunobu reaction, utilizing diethyl azodicarboxylate, has become a cornerstone in the total synthesis of numerous natural products and the manufacturing of pharmaceutical intermediates. nbinno.comnbinno.commlunias.com Its ability to form carbon-oxygen, carbon-nitrogen, and carbon-sulfur bonds under mild conditions and with high stereoselectivity is crucial for assembling intricate molecular frameworks. nih.govguidechem.com

This compound plays a critical role in the synthesis of Zidovudine (B1683550) (AZT), a nucleoside analog reverse-transcriptase inhibitor used in the treatment of HIV/AIDS. wikipedia.orgsciencesnail.comwikiwand.com The synthesis of AZT from its precursor, thymidine, requires the substitution of the 3'-hydroxyl group with an azido group. sciencesnail.com A direct substitution would lead to an undesired inversion of stereochemistry. sciencesnail.com

The synthesis strategy employs a Mitsunobu reaction with DEAD and triphenylphosphine (B44618) to first form a 2,3'-anhydro linkage within the thymidine molecule. sciencesnail.com This intramolecular cyclization activates the 3'-position. Subsequent ring-opening of this anhydro intermediate with an azide nucleophile proceeds via an SN2 mechanism, furnishing the desired 3'-azido group with the correct stereochemistry, ultimately leading to the formation of AZT. sciencesnail.comwikiwand.com This multi-step synthesis is essential for producing antiviral agents with high specificity and efficacy. nih.govnih.gov

Table 1: Key Steps in AZT Synthesis Involving DEAD

| Step | Reactants | Reagents | Product Feature | Reference |

| Intramolecular Cyclization | Thymidine derivative | DEAD, PPh₃ | Formation of a 2,3'-anhydro intermediate | sciencesnail.comwikiwand.com |

| Ring Opening | 2,3'-anhydro intermediate | Azide Nucleophile | Introduction of 3'-azido group with stereochemical inversion | sciencesnail.com |

The utility of DEAD extends to the synthesis of important anticancer agents. It is a key reagent in the preparation of a potent antitumor agent, the bis[(pivaloyloxy)methyl] derivative of 2'-deoxy-5-fluorouridine 5'-monophosphate (FdUMP). wikipedia.orgwikiwand.com The DEAD-assisted Mitsunobu reaction is employed to facilitate crucial bond formations in the synthesis of this complex molecule. wikiwand.com

Furthermore, this compound is used in synthetic routes leading to procarbazine, a chemotherapy drug utilized in the treatment of Hodgkin's lymphoma. wikipedia.orgwikiwand.com The application of the Mitsunobu reaction in these contexts highlights its importance in medicinal chemistry for creating life-saving pharmaceuticals. nbinno.com

This compound is instrumental in the construction of complex alkaloid skeletons. In the total synthesis of a tetracyclic core structure for palhinine-type Lycopodium alkaloids, an intramolecular Mitsunobu reaction is a pivotal step. nih.govunizg.hr This reaction, using DEAD and triphenylphosphine, effects a cyclization that forms a key heterocyclic ring system embedded in a rigid polycyclic framework. nih.gov

The Mitsunobu reaction's application is widespread in alkaloid synthesis:

Lycopoclavamine-A Synthesis : A DEAD-mediated Mitsunobu reaction is used to introduce a nitrogen atom into a bicyclic ring system, a crucial step in the total synthesis of this fawcettimine-type alkaloid. nih.gov

Communesin Alkaloids : The synthesis of these complex natural products involves a Mitsunobu reaction to install a critical nitrogen-containing functional group. nih.gov

Leuconodine Alkaloids : In the synthesis of leuconodine E and D, a Mitsunobu reaction with DEAD is employed to couple a sulfonyl carbamate to an alcohol, forming a key intermediate. nih.gov

The synthesis of polyketides and lignans, two large classes of natural products with diverse biological activities, frequently utilizes DEAD. nih.govrsc.org In the total synthesis of Paecilomycin A-F, a group of bioactive polyketides, a key fragment coupling is achieved via Mitsunobu esterification. nih.gov This reaction, conducted in the presence of DEAD and triphenylphosphine, links an alcohol and a carboxylic acid to form a crucial ester bond in the molecular backbone. nih.gov

Lignans are derived from the dimerization of phenylpropanoid units. rsc.org The Mitsunobu reaction is a significant tool in the synthetic routes designed to produce these complex structures, enabling the precise formation of ether and ester linkages that are common in this class of compounds. nih.govresearchgate.net

The Mitsunobu reaction, with DEAD as a key reagent, is widely applied in the chemistry of amino acids and carbohydrates. nih.gov Its ability to proceed with a predictable inversion of stereochemistry is particularly valuable for modifying chiral centers in these biomolecules. This allows for the stereoselective synthesis of non-natural amino acids and the modification of carbohydrate structures. nih.govresearchgate.net For example, in the synthesis of ent-conduramine, a member of the Amaryllidaceae alkaloids, a Mitsunobu reaction is employed to achieve the desired 1,4-syn configuration of an azido alcohol intermediate derived from a cyclic diol. nih.gov

Intramolecular cyclization via the Mitsunobu reaction is an efficient method for the synthesis of cyclic ethers and lactones. scienceopen.com When a diol is treated with this compound and triphenylphosphine, an intramolecular etherification occurs, resulting in the formation of a cyclic ether. This cyclodehydration reaction is a powerful tool for constructing various ring sizes.

Similarly, hydroxy acids can be converted into lactones (cyclic esters) under Mitsunobu conditions. tutorchase.comwikipedia.org The reaction involves the activation of the hydroxyl group by the DEAD/PPh₃ system, followed by intramolecular attack by the carboxylate group to form the cyclic ester and close the ring. youtube.com This method is particularly useful for forming medium to large-sized lactone rings, which are common structural motifs in many natural products. mdpi.comresearchgate.net

Table 2: Intramolecular Cyclizations using DEAD

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Diol | DEAD, PPh₃ | Cyclic Ether | Intramolecular Etherification | scienceopen.com |

| Hydroxy Acid | DEAD, PPh₃ | Lactone | Intramolecular Esterification (Lactonization) | tutorchase.comwikipedia.org |

This compound is instrumental in the synthesis of diverse and complex molecular architectures, including a variety of heterocyclic compounds. Its participation in one-pot cyclizations, multicomponent reactions, and domino sequences highlights its versatility.

One-Pot Cyclization for Benzoxazole Derivatives

Benzoxazole derivatives, a significant class of heterocyclic compounds, can be synthesized effectively in a one-pot protocol utilizing the Mitsunobu reagent, which consists of this compound (DEAD) and triphenylphosphine (PPh3). In this process, ethyl-oxalamide derivatives of 2-aminophenol react under mild conditions, leading to cyclization. This reaction yields benzoxazole derivatives that feature an ester group at the C-2 position. Research has indicated that the efficiency of this cyclization is influenced by the electronic properties of substituents on the benzene ring; electron-donating groups at the C-5 position and electron-withdrawing groups at the C-6 position tend to increase the yield of the benzoxazole product.

Oxidative Ugi-Type Reactions for α-Amino Amides and Imides

DEAD plays a crucial role as a promoter in mild, metal-free oxidative Ugi-type reactions of tertiary amines. This method provides efficient access to a variety of α-amino amides and imides with good isolated yields. A notable aspect of this reaction is the synthesis of α-amino amide analogues where dicarboxylic acids, rather than water, assist in introducing the carbonyl oxygen atom of the amide group. Mechanistic studies suggest that the dicarboxylic acids undergo an intramolecular annulation, releasing one molecule of anhydride, to form the desired amide product. This transformation is highly efficient and demonstrates a broad tolerance for various functional groups.

Domino Reactions with 2-Acylfurans

The reaction between 2-acylfurans and this compound proceeds as a domino reaction, a sequence of intramolecular transformations. For instance, the treatment of 2-acetylfuran with DEAD results in the formation of a cycloadduct, specifically 6,7-diethoxycarbonyl-6,7-diaza-8-oxabicyclo[3.2.1]oct-3-en-2-one. The mechanism for this type of domino reaction has been characterized as a three-step process. The initial step involves a [4 + 2] cycloaddition between the furan derivative and the azodicarboxylate. This is followed by two subsequent steps involving the structural isomerization of the initial cycloadduct to yield the more stable, final bicyclic product.

Formation of Carbon-Carbon, Carbon-Nitrogen, Carbon-Oxygen, and Carbon-Sulfur Bonds

The electrophilic nature of this compound facilitates its use in forming a range of chemical bonds, making it a valuable tool for introducing nitrogen into organic molecules and functionalizing C-H bonds.

Electrophilic Amination Reactions

Dialkyl azodicarboxylates, including DEAD, serve as effective electrophilic aminating reagents. This reactivity is particularly useful for the α-amination of carbonyl compounds. The electron-withdrawing groups on the azo moiety make the nitrogen atoms electrophilic, allowing them to react with nucleophiles such as enolates derived from ketones. This strategy has been developed for both direct and asymmetric amination reactions, often employing organocatalysts or metal complexes to achieve enantioselectivity. Furthermore, DEAD is used in the amination of arenes. For instance, the direct amination of p-xylene with DEAD can be catalyzed by KHSO4 in hexafluoroisopropanol (HFIP), yielding the corresponding aryl hydrazide in high yield. researchgate.net

| Reactant | Reagent System | Product | Yield |

| p-Xylene | DEAD / KHSO4 / HFIP | Aryl hydrazide | 91% researchgate.net |

| Tertiary Amines | DEAD / Dicarboxylic Acids | α-Amino Amides | Good wikiwand.com |

| 2-Acetylfuran | DEAD | Bicyclic Cycloadduct | - |

| 2-Aminophenol derivatives | DEAD / PPh3 | Benzoxazole derivatives | - |

Stereoselective Synthesis of Nitrogen-Containing Compounds from Enamines

The reaction of enamines with electrophiles such as this compound provides a powerful method for the stereoselective synthesis of nitrogenous compounds. A domino reaction involving enamines, DEAD, and trichlorosilane has been shown to produce trans-amines with high diastereoselectivity. acs.org In these reactions, the geometric configuration of the resulting amine is dictated by the specific reaction pathway.

Conversely, a sequential imino-ene-type reaction followed by reduction with sodium cyanoborohydride can lead to the corresponding cis-amines. acs.org The reversal in stereoselectivity is attributed to the diastereofacial selection of the iminium ion intermediates formed during the reaction. acs.org By leveraging chiral Lewis base catalysts, high enantioselectivity has also been achieved in the domino reaction of cyclic enamines. acs.org

In a related application, DEAD promotes a novel and highly stereoselective synthesis of cis-β-enaminones. This is achieved through the oxidative dehydrogenation and subsequent hydration of substituted propargylamines. nih.gov

Table 1: Stereoselectivity in Amine Synthesis from Enamines

| Reaction Type | Reagents | Primary Product | Diastereomeric Ratio (trans/cis) |

|---|---|---|---|

| Domino Reaction | Enamine, DEAD, Trichlorosilane | trans-Amine | >99:1 to 96:4 acs.org |

| Sequential Reaction | Enamine, DEAD / NaBH3CN | cis-Amine | 1:>99 to 15:85 acs.org |

Formation of NLO Polyetherimides

This compound is a key reagent in the post-polymerization modification of polyimides to create materials with nonlinear optical (NLO) properties. A series of polyimide-based second-order NLO materials have been synthesized from poly(hydroxy-imide)s containing alicyclic units, followed by a Mitsunobu reaction with NLO chromophores, facilitated by DEAD and triphenylphosphine. kpi.ua

This synthetic approach allows for the incorporation of NLO chromophores onto the polymer backbone under mild conditions, which is crucial for preserving the integrity of the chromophores that might otherwise decompose at the high temperatures typically required for imidization. kpi.ua The resulting NLO polyimides are highly soluble in aprotic polar solvents and exhibit excellent thermal stability. kpi.ua The successful incorporation of the chromophore is confirmed through various spectroscopic methods, including ¹H-NMR, FT-IR, and UV-visible spectroscopies. kpi.ua

Table 2: Properties of NLO Polyimides Synthesized using DEAD

| Property | Value/Observation | Reference |

|---|---|---|

| Synthesis Method | Mitsunobu reaction on poly(hydroxy-imide)s | kpi.ua |

| Key Reagents | DEAD, Triphenylphosphine, NLO Chromophore | kpi.ua |

| Solubility | High in solvents like DMF, DMAc, NMP | kpi.ua |

| Inherent Viscosity | 0.22–0.50 dL/g | kpi.ua |

| Spectroscopic Confirmation | ¹H-NMR, FT-IR, UV-visible | kpi.ua |

Specialty Reagent Applications

Beyond its role in complex synthesis, DEAD serves as a crucial reagent in specialized applications, including oxidation processes and the synthesis of functional materials like photosensitizers, polymerization catalysts, and components for click chemistry.

Use as Oxidant for Removal of Alcohols and Amines in Hydrogenation Processes

Azodicarboxylate esters, including DEAD, can be employed as oxidants for the removal of alcohols and amines, which can be impurities or unreacted starting materials in various chemical processes, including hydrogenation reactions. google.com DEAD is an effective dehydrogenating agent, capable of converting alcohols to aldehydes and thiols to disulfides. wikipedia.orgnbinno.com This oxidative capability allows for the selective removal of residual alcohols from a reaction mixture. A simple and versatile method for this oxidation involves catalysis by zinc bromide (ZnBr₂), which accelerates a process that would otherwise be very slow. thieme-connect.de The primary byproduct of this reaction, diethyl hydrazodicarboxylate, is highly polar and can be easily separated from the main product stream. thieme-connect.de

Role in Synthesis of Photosensitizers and Polymerization Catalysts

This compound is utilized in the synthesis of photosensitizers and polymerization catalysts. google.comguidechem.com Its reactivity lends itself to the construction of molecules designed to initiate or sensitize polymerization reactions upon exposure to light. In a specific application related to polymerization, DEAD has been used to achieve the crosslinking of polymers functionalized with Frustrated Lewis Pairs (FLPs). nih.gov These FLP-containing polymers can then act as catalysts for polymerization. nih.gov The crosslinking is achieved through an FLP addition to DEAD, forming new boron-nitrogen and phosphorus-nitrogen bonds, which results in the formation of a gel material. nih.gov

Click Chemistry Applications

While not a classic reagent in the copper-catalyzed azide-alkyne cycloaddition (CuAAC), DEAD participates in other reactions that fall under the broad principles of click chemistry, which emphasizes high efficiency, simple reaction conditions, and modularity. wikipedia.org DEAD is an efficient component in Diels-Alder reactions, a type of pericyclic reaction often considered to be a click reaction due to its high atom economy and stereospecificity. nbinno.com

Furthermore, DEAD has been shown to promote metal-free oxidative [3+2] cycloaddition reactions. acs.org For instance, it can facilitate a tandem reaction involving the oxidation of tertiary amines to form azomethine ylides, which then undergo a [3+2] cycloaddition to construct pyrrolo[2,1-a]isoquinolines. acs.org This type of efficient, bond-forming cascade aligns with the philosophy of click chemistry.

Q & A

Basic Question: How can researchers optimize the Mitsunobu reaction using diethyl azodicarboxylate (DEAD)?

Methodological Answer:

The Mitsunobu reaction typically employs DEAD with triphenylphosphine (PPh₃) to mediate redox-coupled substitutions of alcohols. Key optimization parameters include:

- Stoichiometry: Use 1.1–1.5 equivalents of DEAD and PPh₃ relative to the alcohol substrate to ensure complete conversion .

- Solvent Selection: Tetrahydrofuran (THF) or dimethylformamide (DMF) enhances solubility and reaction rates compared to benzene, which is less environmentally friendly .

- Temperature: Reactions are typically conducted at 0–25°C; elevated temperatures may accelerate DEAD decomposition, releasing hazardous gases like nitrogen oxides .

- Work-Up: Remove byproducts (e.g., diethyl hydrazinedicarboxylate) via aqueous extraction or chromatography.

Basic Question: What safety protocols are critical for handling and storing DEAD?

Methodological Answer:

DEAD is thermally unstable and reacts violently with strong acids/bases. Essential safety measures include:

- Storage: Refrigerate (<4°C) in airtight, light-resistant containers to inhibit decomposition. Avoid proximity to oxidizers or reductants .

- Personal Protective Equipment (PPE): Use nitrile gloves, lab coats, and safety goggles. Conduct reactions in fume hoods to minimize inhalation risks (OSHA TWA: 25 ppm) .

- Spill Management: Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under RCRA guidelines (40 CFR 261.3) .

Advanced Question: How does DEAD function in palladium-catalyzed C–H ethoxycarbonylation reactions?

Methodological Answer:

In Pd(OAc)₂-catalyzed systems, DEAD acts as a radical precursor under oxidative conditions (e.g., K₂S₂O₈). The mechanism involves:

Cyclopalladation: Chelation-assisted activation of ortho-C–H bonds in substrates like 2-arylpyridines.

Radical Generation: Thermal decomposition of DEAD produces ethoxyacyl radicals, which couple with palladacycles to form ester products .

Regioselectivity: Electron-deficient aromatic rings favor para-substitution due to radical stability and steric effects.

Advanced Question: What analytical methods are used to assess DEAD’s thermal decomposition kinetics?

Methodological Answer:

Thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) are employed to study DEAD’s exothermic decomposition:

- Decomposition Onset: Observed at ~106°C under reduced pressure (13 mmHg) .

- Byproducts: Include CO, NOₓ, and CO₂, quantified via gas chromatography-mass spectrometry (GC-MS) .

- Stabilization Strategies: Ionic liquids (e.g., [BMIM][BF₄]) reduce decomposition rates by 40% via hydrogen-bonding interactions, as shown in 2023 studies .

Advanced Question: How do mechanistic studies resolve contradictions in DEAD’s role in radical vs. polar pathways?

Methodological Answer:

DEAD participates in both radical (e.g., ethoxycarbonylation) and polar (e.g., Mitsunobu) mechanisms. Discrimination involves:

- Radical Traps: Addition of TEMPO suppresses ethoxycarbonylation, confirming radical intermediates .

- Isotopic Labeling: ¹⁵N-labeled DEAD reveals N₂ release in Mitsunobu reactions, supporting a non-radical, concerted pathway .

- Computational Studies: Density functional theory (DFT) models validate transition states for hydride transfer in Mitsunobu vs. radical coupling in Pd systems .

Data Contradiction: How should researchers address discrepancies in DEAD’s carcinogenicity classification?

Methodological Answer:

While DEAD (CAS 1972-28-7) is not listed by IARC or NTP as carcinogenic, its dichloromethane solvent (CAS 75-09-2) is classified as a 2B carcinogen. Mitigation strategies include:

- Alternative Solvents: Replace dichloromethane with ethyl acetate or acetone in DEAD formulations .

- Dose-Response Analysis: Adhere to ALARA (As Low As Reasonably Achievable) principles for exposure, using real-time air monitoring in labs .

Advanced Question: What are the applications of DEAD beyond traditional Mitsunobu reactions?

Methodological Answer:

DEAD serves as a versatile reagent in:

- Azo-ene Reactions: Facilitates [4+2] cycloadditions with electron-rich dienes, enabling synthesis of heterocycles like pyridazines .

- Peptide Coupling: Mediates carbodiimide-free activation of carboxylic acids via intermediate acylhydrazides .

- Polymer Chemistry: Initiates radical polymerization of acrylates under UV light, with tunable kinetics via DEAD concentration .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.